molecular formula C13H14N2O2S B1397945 5-Methyl-2-phenylaminothiazole-4-carboxylic acid ethyl ester CAS No. 1770676-72-6

5-Methyl-2-phenylaminothiazole-4-carboxylic acid ethyl ester

Cat. No.: B1397945
CAS No.: 1770676-72-6
M. Wt: 262.33 g/mol
InChI Key: FMGHPVCOFXRNAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its broad and potent pharmacological potential . The specific derivative, 5-Methyl-2-phenylaminothiazole-4-carboxylic acid ethyl ester, incorporates key structural features that are associated with diverse biological activities, making it a valuable intermediate for anticancer and anti-inflammatory drug discovery research. Compounds based on the 5-methyl-2-phenylthiazole core have demonstrated significant anti-inflammatory and analgesic properties in pharmacological evaluations . Research on closely related analogs has shown that such derivatives can exhibit moderate to good activity in standard models like carrageenan-induced rat paw edema, with the advantageous profile of low ulcerogenic effects compared to standard drugs like diclofenac sodium . Furthermore, the 2-aminothiazole nucleus is a fundamental component in several clinically applied anticancer agents, including dasatinib, and is extensively investigated in preclinical studies for its ability to inhibit a wide range of human cancer cell lines . The presence of the ethyl ester moiety at the 4-position offers a versatile handle for further chemical modification, allowing researchers to synthesize a library of amide derivatives for structure-activity relationship (SAR) studies or to probe specific biological targets . This compound serves as a key chemical tool for researchers exploring new therapeutic agents in areas of high unmet medical need.

Properties

IUPAC Name

ethyl 2-anilino-5-methyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-3-17-12(16)11-9(2)18-13(15-11)14-10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGHPVCOFXRNAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)NC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Ring Construction via α-Haloketone and Thiourea Derivatives

A common method involves cyclization of α-haloketones with thiourea or aminothiophenol derivatives to form the thiazole ring:

  • Step 1: Reaction of an α-haloketone (e.g., ethyl 4-bromo-3-oxobutanoate) with thiourea or 2-aminothiophenol under reflux conditions in an appropriate solvent (e.g., ethanol or DMF) to form the thiazole ring.
  • Step 2: Introduction of the phenylamino group occurs either by using phenyl-substituted aminothiophenol or by nucleophilic substitution on the thiazole ring.

This method is supported by analogous syntheses of benzothiazole and benzothiazepine derivatives where aminothiophenol reacts with epoxides or α-haloketones to yield substituted thiazoles with high regioselectivity and yields.

Esterification and Purification

  • The carboxylic acid group at the 4-position is esterified using ethanol under acidic or basic catalysis to form the ethyl ester.
  • Purification is achieved by recrystallization or chromatographic techniques, often yielding high purity (above 98% by HPLC) and melting points consistent with literature values.

Alternative Synthetic Routes from Related Compounds

  • Some patents describe preparation of related thiazole and isoxazole carboxylic acid esters via condensation of ethyl acetoacetate derivatives with amines and subsequent ring closure under controlled temperature and solvent conditions.
  • These processes emphasize controlling reaction temperature (generally 75–150 °C) and using bases like potassium carbonate or triethylamine to facilitate cyclization and substitution steps.
  • Use of solvents such as dimethylformamide (DMF), ethyl acetate, and ethanol is common for reaction and work-up steps.
  • Drying agents like sodium sulfate are used to remove moisture before solvent evaporation under vacuum to isolate the product.

Representative Preparation Procedure (Based on Patent WO2012032528A2)

Step Reagents & Conditions Description Yield & Purity
1. Preparation of intermediate Compound (XIX) + DMF + K2CO3 + isobutyl bromide, heated at 80–85 °C for 5 hours Alkylation to introduce substituent on thiazole precursor Reaction mixture filtered and washed
2. Extraction & washing Water added, stirred, filtered; dissolved in ethyl acetate, washed with water Separation of organic layer and purification Organic layer dried over sodium sulfate
3. Solvent removal & recrystallization Solvent distilled off under vacuum; residue treated with methanol at 50–55 °C for 15 minutes Crystallization of ethyl ester product Yield: 90%, Purity: 98.4% (HPLC), Melting point: 204–210 °C

This method highlights the importance of controlled temperature, solvent choice, and purification to achieve high yield and purity.

Comparative Analysis of Preparation Methods

Aspect Method Using α-Haloketone + Thiourea/Aminothiophenol Method Using Ethyl Acetoacetate Derivatives Notes
Starting materials α-Haloketones, aminothiophenols Ethyl acetoacetate, triethylorthoformate, hydroxylamine sulfate Both provide thiazole or isoxazole cores
Reaction conditions Reflux in ethanol or DMF; 80–160 °C 75–150 °C with controlled cooling for cyclization Temperature control critical for selectivity
Key reagents Potassium carbonate, isobutyl bromide Sodium acetate, trifluoroacetic acid salts Bases and salts facilitate ring closure
Purification Recrystallization, washing, drying Extraction, drying, rotary evaporation High purity (>98%) achievable
Yield Up to 90% reported 80–85% crude yield reported Comparable yields

Research Findings and Notes

  • The preparation methods emphasize minimizing by-products and impurities, such as isomeric impurities and cyanide derivatives, by controlling reaction temperature and reagent addition rates.
  • Use of reverse addition techniques and low-temperature conditions reduces side reactions and improves product quality.
  • Analytical methods such as HPLC and melting point determination are standard for confirming purity and identity.
  • Drying over sodium sulfate and vacuum distillation are essential for removing moisture and solvents, ensuring product stability.
  • While direct synthesis of 5-Methyl-2-phenylaminothiazole-4-carboxylic acid ethyl ester is less frequently detailed explicitly, analogous methods for similar thiazole esters provide a reliable framework for its preparation.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Value Purpose/Effect
Reaction Temperature 75–160 °C Facilitates ring formation and substitution
Solvents Ethanol, DMF, Ethyl acetate Medium for reaction and extraction
Bases Potassium carbonate, triethylamine Promote cyclization and substitution
Drying Agent Sodium sulfate Remove moisture before solvent removal
Purification Recrystallization, filtration, chromatography Achieve >98% purity
Yield 80–90% Efficient synthesis

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-phenylaminothiazole-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-2-phenylaminothiazole-4-carboxylic acid ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2-phenylaminothiazole-4-carboxylic acid ethyl ester involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact pathways and molecular targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound’s structural analogs primarily differ in substituents on the phenylamino group or the thiazole core. Below is a comparative analysis of key derivatives:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
5-Methyl-2-phenylaminothiazole-4-carboxylic acid ethyl ester C₁₃H₁₄N₂O₂S 274.33 Phenylamino (C₆H₅NH), methyl, ethyl ester Intermediate for bioactive derivatives
5-Methyl-2-(4-trifluoromethyl-phenylamino)-thiazole-4-carboxylic acid ethyl ester C₁₄H₁₃F₃N₂O₂S 342.33 4-CF₃ on phenylamino Enhanced lipophilicity/metabolic stability
2-(3-Methoxy-phenylamino)-5-methyl-thiazole-4-carboxylic acid ethyl ester C₁₄H₁₅N₂O₃S 299.35 3-OCH₃ on phenylamino Improved solubility via polar OCH₃ group
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate C₁₄H₁₂F₃NO₂S 323.31 4-CF₃ phenyl (direct attachment) Higher electron-withdrawing effect
5-Amino-2-methylthiazole-4-carboxylic acid ethyl ester C₇H₁₀N₂O₂S 186.23 Amino (NH₂) at position 5 Potential H-bond donor for target interactions

Pharmacological Implications

  • Electron-Withdrawing Substituents: Derivatives with trifluoromethyl (CF₃) groups (e.g., 4-CF₃-phenylamino) exhibit increased metabolic stability and lipophilicity, favoring blood-brain barrier penetration .
  • Polar Groups: Methoxy (OCH₃) or amino (NH₂) substituents enhance solubility and hydrogen-bonding capacity, which may improve binding to hydrophilic targets .
  • Direct vs. Amino-Linked Phenyl Groups: Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate (direct phenyl attachment) lacks the amino linker, reducing conformational flexibility compared to the target compound’s phenylamino group .

Biological Activity

Overview

5-Methyl-2-phenylaminothiazole-4-carboxylic acid ethyl ester (CAS No. 1770676-72-6) is a heterocyclic compound belonging to the thiazole family, characterized by its sulfur and nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research.

Target and Mode of Action
The compound exhibits potent inhibitory activity against various human cancer cell lines, primarily through the inhibition of key enzymes such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) kinases. These targets are crucial for tumor growth and proliferation, making this compound a candidate for anticancer therapies.

Biochemical Pathways
this compound interacts with cytochrome P450 enzymes, influencing drug metabolism significantly. Its ability to modulate metabolic pathways can lead to alterations in cellular processes such as apoptosis and proliferation.

Cellular Effects

The compound's effects on cellular processes include:

  • Gene Expression Modulation : It affects the expression of genes involved in metabolic pathways, which can lead to significant changes in cellular metabolism.
  • Cell Signaling Pathways : The compound can influence various signaling pathways, impacting cell survival and death mechanisms.

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound are dose-dependent:

  • Low Doses : May enhance metabolic pathway modulation and gene expression beneficial for cellular functions.
  • High Doses : Can result in toxicity, disrupting cellular processes and leading to adverse effects.

Metabolic Pathways

The compound is involved in several crucial metabolic pathways. Its interactions with enzymes can affect metabolic flux and levels of metabolites, showcasing its potential as a modulator in biochemical reactions. Notably, its interaction with cytochrome P450 enzymes is essential for predicting its pharmacokinetic properties.

Transport and Distribution

The transport mechanisms of this compound within biological systems involve specific transporters that mediate its localization and accumulation in target tissues. Understanding these mechanisms is vital for optimizing its therapeutic applications.

Subcellular Localization

The localization of this compound within cells can significantly impact its biological activity. It may be directed to specific organelles or compartments through targeting signals, which is crucial for its interaction with biomolecules.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential applications:

  • Anticancer Activity : In vitro studies demonstrated that derivatives of 5-Methyl-2-phenylaminothiazole exhibited IC50 values ranging from 10.03 to 54.58 µg/mL against various cancer cell lines, indicating significant anticancer properties.
  • Antimicrobial Properties : Research into thiazole derivatives has shown promising antimicrobial activity, suggesting that modifications at specific positions enhance biological efficacy .
  • Pharmacological Applications : The compound is being explored as a lead candidate for drug development due to its diverse pharmacological profile, including potential uses in treating infections and cancer .

Summary Table of Biological Activities

Activity TypeObservationsReference
AnticancerIC50 values between 10.03 - 54.58 µg/mL
AntimicrobialSignificant activity against various pathogens
Enzyme InteractionModulates cytochrome P450 enzyme activity
Gene ExpressionAlters expression profiles related to metabolism

Q & A

Q. Table 1: Comparison of Synthesis Conditions

PrecursorCatalystSolventYield (%)Reference
3-MethoxyphenylamineNaOAcAcetic acid~75
2-Aminothiazole derivativeH2SO4Ethanol~68

Basic: Which analytical techniques are most reliable for structural elucidation and purity assessment?

Methodological Answer:

  • NMR Spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., methyl, phenylamino groups). For example, the ethyl ester group typically shows a triplet at ~1.3 ppm (CH3) and a quartet at ~4.3 ppm (CH2) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C13H14N2O2S has a theoretical MW of 274.08 g/mol) .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches .
  • HPLC-PDA : Assess purity (>95% required for pharmacological studies) using reverse-phase C18 columns and acetonitrile/water gradients .

Advanced: How can computational modeling predict the compound’s bioactivity and guide structural modifications?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to target enzymes (e.g., cyclooxygenase-2 or kinases). The thiazole core and phenylamino group may form π-π stacking or hydrogen bonds with active sites .
  • QSAR Studies : Correlate electronic (e.g., Hammett constants) or steric parameters of substituents (e.g., methyl vs. fluoro groups) with bioactivity data from in vitro assays .
  • MD Simulations : Evaluate stability of ligand-receptor complexes over 100 ns trajectories to prioritize derivatives for synthesis .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Standardize Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or incubation times can skew results. Use NIH/NCATS guidelines for reproducibility .
  • Evaluate Metabolite Interference : Test if ester hydrolysis (to the carboxylic acid) occurs in vitro, which may alter activity. Use LC-MS to identify metabolites .
  • Cross-Validate Targets : Combine kinase profiling panels and transcriptomics to identify off-target effects .

Advanced: What strategies optimize regioselectivity in derivatization reactions (e.g., hydrolysis, amidation)?

Methodological Answer:

  • Hydrolysis : Use NaOH/EtOH for ester-to-acid conversion. Microwave-assisted conditions (100°C, 20 min) improve selectivity over thermal methods .
  • Amidation : Activate the carboxylic acid with EDCl/HOBt, then react with primary amines. Monitor by 19F NMR if fluorinated amines are used .
  • Protecting Groups : Temporarily protect the phenylamino group with Boc to prevent side reactions during derivatization .

Advanced: How to design experiments for studying structure-activity relationships (SAR) in anti-inflammatory applications?

Methodological Answer:

  • Analog Synthesis : Prepare derivatives with varied substituents (e.g., electron-withdrawing groups on the phenyl ring) .
  • In Vitro Assays : Measure COX-2 inhibition using a colorimetric kit (e.g., Cayman Chemical) and compare IC50 values .
  • In Vivo Models : Use carrageenan-induced paw edema in rats, with indomethacin as a positive control.
  • Data Analysis : Apply multivariate regression to link substituent properties (logP, polarizability) to activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-2-phenylaminothiazole-4-carboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
5-Methyl-2-phenylaminothiazole-4-carboxylic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.